molecular formula C17H18N4O2S B2746924 Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate CAS No. 483293-76-1

Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate

Numéro de catalogue: B2746924
Numéro CAS: 483293-76-1
Poids moléculaire: 342.42
Clé InChI: ALDFCEHRXNMGJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate is a chemical compound that belongs to the class of phenylpyrazolo[3,4-d]pyrimidines . This class of compounds is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized using both green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of this compound is confirmed using elemental analysis and spectral data IR and NMR . The analogs carry the pyrazolopyrimidine scaffold, which looks structurally very similar to tyrosine and receptor kinase inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include one-pot multicomponent reactions . These reactions involve the use of various reagents and catalysts, and the products are confirmed using spectroscopic methods .

Applications De Recherche Scientifique

Phosphodiesterase Inhibition

Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate and related compounds have been studied for their potential as phosphodiesterase inhibitors. This is significant in the context of developing treatments for various conditions. For example, a series of 6-phenylpyrazolo[3,4-d]pyrimidones has shown specific inhibition of cGMP-specific (type V) phosphodiesterase, with implications in cellular activity and oral antihypertensive activity (Dumaitre & Dodic, 1996).

Anti-Inflammatory Properties

Some pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , have been synthesized and evaluated for their anti-inflammatory properties. These compounds, like 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed promising activity and a better therapeutic index than traditional drugs, without ulcerogenic activity (Auzzi et al., 1983).

Anticancer and Anti-Lipoxygenase Agents

This compound related compounds have been explored for their potential as anticancer and anti-5-lipoxygenase agents. A study involving the synthesis of novel pyrazolopyrimidines derivatives demonstrated their efficacy in inhibiting cancer cell growth and 5-lipoxygenase, which is crucial in inflammation and cancer (Rahmouni et al., 2016).

Cognitive Impairment Treatment

Research into 3-aminopyrazolo[3,4-d]pyrimidinones, a related class of compounds, has shown potential in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This is exemplified by ITI-214, a clinical candidate with picomolar inhibitory potency for phosphodiesterase 1, suggesting potential applications in treating cognitive deficits associated with various central nervous system disorders (Li et al., 2016).

Molecular Docking and Spectral Analysis

Further insights into the compound's properties have been gained through molecular docking and spectral analysis. For instance, the compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, which bears similarity to this compound, was analyzed using spectral methods and molecular docking, demonstrating its potential as a cancer treatment inhibitor (Sert et al., 2020).

Antibacterial Activity

Compounds related to this compound have also been evaluated for their antibacterial properties. Novel pyrazolo[1,5-a]pyrimidines have shown effectiveness against various gram-positive and gram-negative bacteria, indicating potential for developing new antibacterial agents (El-Gaby et al., 2000).

Orientations Futures

The future directions for the research on this compound could involve further exploration of its biological activities, particularly its anticancer effects. Additionally, more studies could be conducted to optimize its synthesis process and to investigate its mechanism of action .

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate are VEGFR-2 and CDK2 . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF) and plays a crucial role in angiogenesis, which is the formation of new blood vessels. CDK2 (Cyclin-Dependent Kinase 2) is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to have potent activity against VEGFR-2, leading to a significant reduction in HUVEC migratory potential . It also inhibits CDK2, which can result in alterations in cell cycle progression .

Biochemical Pathways

The inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which can lead to a decrease in angiogenesis . This is particularly relevant in the context of cancer, where angiogenesis plays a key role in tumor growth and metastasis. The inhibition of CDK2 can lead to cell cycle arrest, specifically at the S phase . This can result in the inhibition of cell proliferation, which is a key feature of cancer cells.

Result of Action

The inhibition of VEGFR-2 and CDK2 by this compound can lead to significant anti-cancer effects. It has been shown to have significant antitumor activity against certain cancer cell lines, including MDA-MB-468 and T-47D . It can also induce apoptosis in these cells .

Propriétés

IUPAC Name

ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-3-14(17(22)23-4-2)24-16-13-10-20-21(15(13)18-11-19-16)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDFCEHRXNMGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.